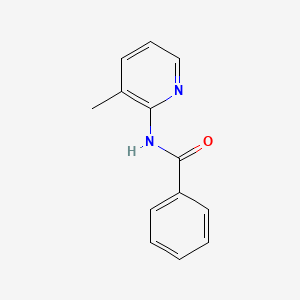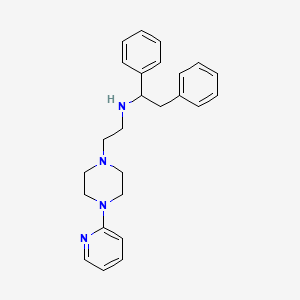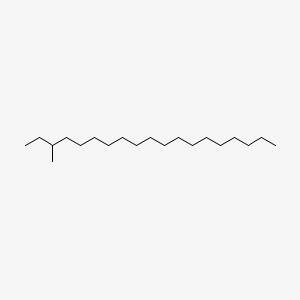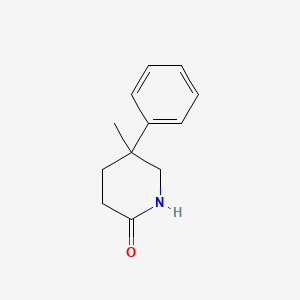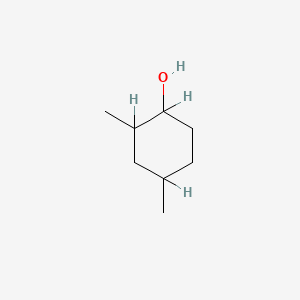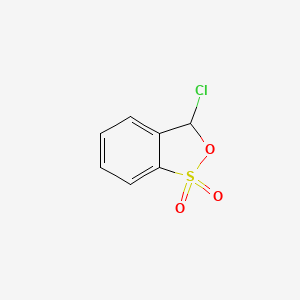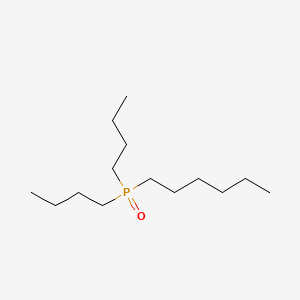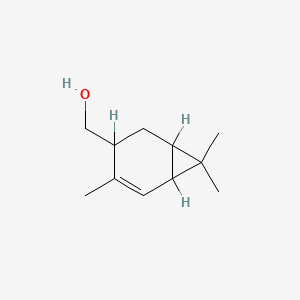
4-hydroxymethyl-2-carene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxymethyl-2-carene, also known by its IUPAC name (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol, is a research compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol. This compound is characterized by its bicyclic structure, which includes a heptene ring fused with a methanol group. It is primarily used in various research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxymethyl-2-carene typically involves the reaction of 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one with suitable reducing agents. One common method includes the reduction of the ketone group to a hydroxyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxymethyl-2-carene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The methanol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-hydroxymethyl-2-carene is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of bicyclic structures on chemical reactivity.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on biological systems and potential as a drug precursor.
Industry: While not widely used industrially, it is valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-hydroxymethyl-2-carene exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing or destabilizing certain molecular conformations, affecting the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: Similar in structure but differs in the position of the double bond and functional groups.
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Contains a hydroxyl group but lacks the double bond present in Bicyclo[4.1.0]hept-4-ene-3-methanol.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A ketone derivative with a similar bicyclic structure.
Uniqueness
4-hydroxymethyl-2-carene is unique due to its specific combination of a bicyclic structure with a methanol group, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
15103-32-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol |
InChI |
InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,8-10,12H,5-6H2,1-3H3 |
Clave InChI |
LUYUYAZOPRAIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1CO |
SMILES canónico |
CC1=CC2C(C2(C)C)CC1CO |
| 15103-32-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


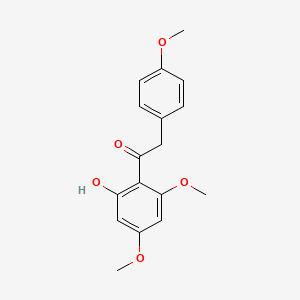
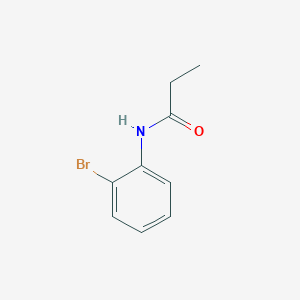
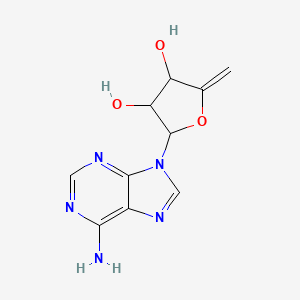
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)
![Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)

